1-(5-Bromo-2-chlorophenyl)propan-2-one
Overview
Description
1-(5-Bromo-2-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of both bromine and chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and applications.
Mechanism of Action
Target of Action
The primary target of 1-(5-Bromo-2-chlorophenyl)propan-2-one is the benzylic position of the compound . The benzylic position is the carbon atom adjacent to the aromatic ring, which in this case is a phenyl group . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo SN1 or SN2 reactions, depending on the nature of the benzylic halide . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of novel agrochemicals. The bromo and chloro groups present in the compound make it a candidate for the synthesis of pesticides and herbicides with specific action mechanisms.
Result of Action
The result of the action of this compound is the production of novel compounds with potential applications in agrochemical industries. Its reactivity can be harnessed to create pesticides and herbicides with specific action mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-chloropropiophenone using bromine in the presence of a solvent like acetic acid . The reaction typically occurs at room temperature and yields the desired product along with some by-products that need to be separated.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Grignard reagents. For example, the reaction of 5-bromo-2-chlorobenzyl chloride with magnesium in the presence of tetrahydrofuran (THF) forms the Grignard reagent, which is then reacted with acetone to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Products include various substituted phenylpropanones.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and hydrocarbons.
Scientific Research Applications
1-(5-Bromo-2-chlorophenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzyl alcohol: This compound shares a similar structure but has a hydroxyl group instead of a carbonyl group.
1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane: This compound has an additional ethoxyphenyl group, making it bulkier and potentially more selective in its interactions.
Uniqueness: 1-(5-Bromo-2-chlorophenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and application potential. Its dual halogenation (bromine and chlorine) provides a versatile platform for further chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
1-(5-bromo-2-chlorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOLBTDUXCPHHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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